1,3,4-Trichlorobut-1-ene
Description
Properties
CAS No. |
41601-58-5 |
|---|---|
Molecular Formula |
C4H5Cl3 |
Molecular Weight |
159.44 g/mol |
IUPAC Name |
1,3,4-trichlorobut-1-ene |
InChI |
InChI=1S/C4H5Cl3/c5-2-1-4(7)3-6/h1-2,4H,3H2 |
InChI Key |
RQGXZVBGPDPESM-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C=CCl)Cl)Cl |
Origin of Product |
United States |
Synthetic Methodologies and Industrial Production of 2,3,4 Trichlorobut 1 Ene
Established Synthetic Routes to 2,3,4-Trichlorobut-1-ene
The production of 2,3,4-trichlorobut-1-ene is centered around several key synthetic strategies. These include direct chlorination reactions, elimination reactions from polychlorinated alkanes, and methods to isolate the specific isomer from a mixture of products.
Radical Chlorination Pathways for 2,3,4-Trichlorobut-1-ene
Radical chlorination represents a fundamental approach for the synthesis of chlorinated hydrocarbons. In the context of producing 2,3,4-trichlorobut-1-ene, this pathway typically involves the chlorination of butene or its partially chlorinated derivatives. The reaction proceeds via a free-radical chain mechanism, which consists of three main stages: initiation, propagation, and termination. upenn.edu
Initiation is typically achieved by exposing the reaction mixture to ultraviolet (UV) light or by the addition of a radical initiator, which homolytically cleaves the chlorine molecule (Cl₂) into two highly reactive chlorine radicals (Cl•).
During the propagation stage, a chlorine radical abstracts a hydrogen atom from the butene molecule, preferentially from an allylic position due to the resonance stabilization of the resulting allylic radical. This step is crucial as it determines the initial position of chlorination. The newly formed butenyl radical then reacts with another chlorine molecule to yield a monochlorinated butene and a new chlorine radical, which continues the chain reaction. Subsequent chlorination steps can occur, leading to the formation of dichlorinated and trichlorinated butenes. The formation of 2,3,4-trichlorobut-1-ene through this pathway is influenced by reaction conditions such as temperature, pressure, and the concentration of reactants, which can be optimized to favor the desired trisubstituted product.
Termination steps, where radicals combine to form stable molecules, conclude the reaction. The complexity of the product mixture, containing various isomers of trichlorobutene, necessitates further purification.
Dehydrohalogenation Strategies for Chlorinated Butenes as Precursors
Dehydrohalogenation is a widely employed method in industrial chemistry to introduce unsaturation into a molecule by eliminating a hydrogen halide. In the synthesis of 2,3,4-trichlorobut-1-ene, this strategy typically starts from tetrachlorobutanes. These precursors can be synthesized by the chlorination of dichlorobutenes. google.com
A relevant analogous reaction is the dehydrochlorination of meso-1,2,3,4-tetrachlorobutane to produce 2,3-dichloro-1,3-butadiene (B161454). google.com This transformation is typically achieved by treatment with a base, such as an aqueous solution of an alkali metal hydroxide (B78521) or an amine. The reaction mechanism involves the abstraction of a proton by the base from a carbon atom adjacent to a carbon bearing a chlorine atom, followed by the elimination of a chloride ion to form a double bond.
By carefully selecting the starting tetrachlorobutane isomer and controlling the reaction conditions (e.g., choice of base, solvent, and temperature), it is possible to direct the elimination to favor the formation of 2,3,4-trichlorobut-1-ene. For instance, the dehydrochlorination of 1,2,3,4-tetrachlorobutane (B46602) could theoretically yield various trichlorobutene isomers, including the desired product.
| Precursor | Reagent | Product | Reference |
| meso-1,2,3,4-Tetrachlorobutane | Base (e.g., NaOH) | 2,3-Dichloro-1,3-butadiene | google.com |
| 1,2,3,4-Tetrachlorobutane | Controlled basic conditions | 2,3,4-Trichlorobut-1-ene (and isomers) | Analogous Reaction |
Isomerization and Purification Techniques for 2,3,4-Trichlorobut-1-ene
The synthesis of 2,3,4-trichlorobut-1-ene often results in a mixture of isomers, including other trichlorobutenes such as 1,2,3-trichlorobut-2-ene and 3,4,4-trichlorobut-1-ene. Therefore, isomerization and purification are critical steps in obtaining the desired product in high purity.
Isomerization can be facilitated by the presence of a catalyst or by thermal means. For instance, acid catalysts can promote the migration of the double bond. A study on the cyclization of 1-aryl-4,4,4-trichlorobut-2-en-1-ones demonstrates the potential for isomerization of the butene backbone under acidic conditions, where mainly E-isomers were formed, but mixtures of E,Z-isomers were also obtained for certain substrates. beilstein-journals.org
Purification of 2,3,4-trichlorobut-1-ene from its isomers and other byproducts is typically achieved through fractional distillation. This technique separates compounds based on their different boiling points. Given that the various trichlorobutene isomers have distinct physical properties, distillation can be an effective method for their separation on an industrial scale. The efficiency of the separation is dependent on the design of the distillation column and the operating conditions.
Catalytic Systems Employed in 2,3,4-Trichlorobut-1-ene Synthesis
Catalysis plays a pivotal role in enhancing the efficiency, selectivity, and sustainability of chemical processes. In the synthesis of 2,3,4-trichlorobut-1-ene, both homogeneous and heterogeneous catalytic systems can be employed to direct the reaction towards the desired product and to operate under milder conditions.
Homogeneous Catalysis Approaches
Homogeneous catalysis involves the use of a catalyst that is in the same phase as the reactants, typically in a liquid solution. For the synthesis of 2,3,4-trichlorobut-1-ene, homogeneous catalysts can be particularly effective in promoting selective chlorination reactions.
One relevant approach is the regioselective allylic chlorination of alkenes. A study has demonstrated a versatile protocol for the allylic chlorination of electron-rich alkenes using activated dimethyl sulfoxide (B87167) (DMSO) with chlorotrimethylsilane (B32843) (TMSCl). organic-chemistry.org This method offers high regioselectivity, which is a significant challenge in many halogenation techniques. The proposed mechanism involves the formation of a dimethylsulfide cation intermediate that facilitates the selective chlorination. organic-chemistry.org Applying such a system to butene or monochlorobutenes could potentially offer a controlled route to 2,3,4-trichlorobut-1-ene by favoring chlorination at the allylic position.
Gold-catalyzed reactions have also been investigated for the activation of alkenes, which could be applied to chlorination reactions. researchgate.net While not specifically documented for this synthesis, the principles of activating the alkene for nucleophilic attack by a chloride source are relevant.
| Catalytic System | Substrate Type | Potential Application | Reference |
| Activated DMSO/TMSCl | Electron-rich alkenes | Regioselective allylic chlorination | organic-chemistry.org |
| Gold(I) complexes | Alkenes/Alkynes | Activation for nucleophilic attack | researchgate.net |
Heterogeneous Catalysis Systems
Heterogeneous catalysis, where the catalyst is in a different phase from the reactants (typically a solid catalyst with liquid or gas reactants), is highly favored in industrial processes due to the ease of catalyst separation and recycling. In the context of producing 2,3,4-trichlorobut-1-ene, heterogeneous catalysts are primarily explored for chlorination and dehydrochlorination reactions.
For the chlorination of volatile organic compounds (VOCs), various solid catalysts have been investigated. For instance, Ce/Zr mixed oxides have been studied for the gas-phase oxidation of 1,2-dichloroethane, where the chlorination of the catalyst surface was found to alter its acidic and redox properties. witpress.com Such materials could be adapted for the selective chlorination of butene. Similarly, Pt-Co/HZSM-5 ternary catalysts have been developed for the catalytic oxidation of dichloromethane, demonstrating the potential of zeolite-based catalysts in reactions involving chlorinated hydrocarbons. researchgate.net Zeolites, with their well-defined pore structures and tunable acidity, can offer shape selectivity and control over the product distribution in chlorination reactions.
The development of robust heterogeneous catalysts that can withstand the corrosive nature of the reactants and byproducts (such as HCl) is a key area of research for the industrial production of chlorinated compounds like 2,3,4-trichlorobut-1-ene.
| Catalyst Type | Reaction Type | Potential Advantage | Reference |
| Ce/Zr mixed oxides | Gas-phase chlorination | Resistance to chlorine poisoning | witpress.com |
| Pt-Co/HZSM-5 | Catalytic oxidation of chlorinated VOCs | High activity and stability | researchgate.net |
Industrial-Scale Manufacturing Processes and Process Chemistry of 2,3,4-Trichlorobut-1-ene
The industrial production of 2,3,4-trichlorobut-1-ene (2,3,4-TCB) is primarily achieved through the chlorination of dichlorobutene (B78561) isomers. This compound is a key intermediate in the multi-step process that begins with butadiene and culminates in the synthesis of 2,3-dichloro-1,3-butadiene, a comonomer for chloroprene (B89495). chempap.orggoogle.com
Two main synthetic pathways are prominent in industrial settings:
Direct Chlorination of Dichlorobutene: The most direct method involves the chlorination of 1,3-dichloro-2-butene (B238901). chempap.org This precursor is a byproduct formed during the primary chlorination of butadiene in the chloroprene production chain. The addition of chlorine across the double bond of 1,3-dichloro-2-butene leads to the formation of 2,3,4-TCB. The reaction also yields 1,2,3,3-tetrachlorobutane (B87693) as a significant addition product. chempap.org
Dehydrochlorination of Tetrachlorobutane: An alternative route involves the partial dehydrochlorination (removal of a hydrogen chloride molecule) from 1,2,3,4-tetrachlorobutane. google.com This tetrachlorobutane precursor is itself produced by the chlorination of dichlorobutenes, such as trans-1,4-dichloro-2-butene. google.comgoogle.com The controlled reaction with a base, like a methanolic solution of sodium hydroxide, can be used to eliminate one molecule of HCl, yielding the trichlorobutene product. chempap.org
| Pathway | Starting Material(s) | Primary Product | Key Reagents & Conditions | Reference |
|---|---|---|---|---|
| Direct Chlorination | 1,3-Dichloro-2-butene | 2,3,4-Trichlorobut-1-ene | Chlorine (Cl₂) | chempap.org |
| Dehydrochlorination | 1,2,3,4-Tetrachlorobutane | 2,3,4-Trichlorobut-1-ene | Base (e.g., NaOH in Methanol) | chempap.orggoogle.com |
Stereochemical Control and Regioselectivity in 2,3,4-Trichlorobut-1-ene Synthesis
The synthesis of 2,3,4-trichlorobut-1-ene requires careful control over both regioselectivity (where the atoms are positioned) and stereochemistry (how the atoms are arranged in three-dimensional space).
Regioselectivity: The specific isomer formed is highly dependent on the structure of the starting material. This is a critical factor in achieving a high yield of the desired 2,3,4-TCB isomer over other possible trichlorobutenes.
Chlorination of 1,3-dichloro-2-butene is the targeted reaction to achieve the 2,3,4-substitution pattern. chempap.org
Dehydrochlorination of tetrachlorobutanes also demonstrates high regioselectivity. For instance, the dehydrochlorination of 1,2,3,3-tetrachlorobutane primarily yields 2,3,3-trichlorobut-1-ene, an isomer of the target compound. This highlights the necessity of using the correct tetrachlorobutane precursor (1,2,3,4-tetrachlorobutane) to produce 2,3,4-TCB. chempap.org
The reaction kinetics further influence the process. The dehydrochlorination of 2,3,4-TCB to form 2,3-dichloro-1,3-butadiene is significantly faster than that of its isomer, 2,3,3-trichlorobut-1-ene. At 40°C in a methanolic sodium hydroxide solution, the reaction rate for 2,3,4-TCB is 436 times greater than for the 2,3,3-isomer, confirming its utility as a more efficient precursor. chempap.org
Stereochemistry: 2,3,4-Trichlorobut-1-ene is a chiral molecule due to the presence of a stereocenter at the C3 carbon. This carbon atom is bonded to four different groups: a hydrogen atom, a chlorine atom, a chloromethyl group (-CH₂Cl), and a dichlorovinyl group (=C(Cl)CH₂). Consequently, it exists as a pair of non-superimposable mirror images known as enantiomers: (R)-2,3,4-trichlorobut-1-ene and (S)-2,3,4-trichlorobut-1-ene.
In industrial practice, while stereocontrol is crucial for related steps like the synthesis of meso-1,2,3,4-tetrachlorobutane, google.com the synthesis of 2,3,4-TCB typically results in a racemic mixture—a 1:1 ratio of the (R) and (S) enantiomers. There is no indication in the available literature of industrial-scale processes designed for the stereoselective synthesis of a single enantiomer. The subsequent dehydrochlorination of 2,3,4-TCB proceeds via an E2 elimination mechanism, which requires a specific anti-periplanar arrangement of the departing hydrogen and chlorine atoms. chempap.org
| Property | Description | Reference |
|---|---|---|
| Chemical Formula | C₄H₅Cl₃ | nih.gov |
| Chiral Center | Carbon-3 (C3) | |
| Stereoisomers | Exists as a pair of enantiomers: (R) and (S) | |
| Typical Industrial Form | Racemic mixture (1:1 ratio of R and S enantiomers) | |
| Key Regioisomeric Precursor | 1,3-Dichloro-2-butene or 1,2,3,4-Tetrachlorobutane | chempap.org |
Advanced Chemical Reactivity and Reaction Mechanisms of 2,3,4 Trichlorobut 1 Ene
Electrophilic Addition Reactions at the Alkene Moiety of 2,3,4-Trichlorobut-1-ene
The carbon-carbon double bond in 2,3,4-trichlorobut-1-ene is an area of high electron density, making it susceptible to attack by electrophiles. Electrophilic addition reactions involve the breaking of the π bond to form two new single bonds.
Mechanistic Studies of Halogenation Reactions
The halogenation of alkenes, such as 2,3,4-trichlorobut-1-ene, with reagents like chlorine (Cl₂) or bromine (Br₂) typically proceeds through a mechanism involving a cyclic halonium ion intermediate. masterorganicchemistry.com The reaction is initiated by the electrophilic attack of the halogen on the alkene's double bond.
The general mechanism can be described as follows:
Formation of a Halonium Ion: The π electrons of the alkene attack one of the halogen atoms, inducing a dipole in the halogen-halogen bond. This leads to the formation of a bridged halonium ion intermediate, with the other halogen atom being expelled as a halide ion. masterorganicchemistry.comleah4sci.com
Nucleophilic Attack: The resulting halide ion then acts as a nucleophile, attacking one of the carbon atoms of the cyclic halonium ion from the side opposite to the bridge. masterorganicchemistry.comleah4sci.com This backside attack results in the anti-addition of the two halogen atoms across the double bond. masterorganicchemistry.com
For 2,3,4-trichlorobut-1-ene, the presence of electron-withdrawing chlorine atoms can influence the stability of the halonium ion and the subsequent nucleophilic attack.
Investigations into Hydrohalogenation Pathways
The addition of hydrogen halides (HX, where X = Cl, Br, I) to unsymmetrical alkenes like 2,3,4-trichlorobut-1-ene is expected to follow Markovnikov's rule. chemguide.co.uksavemyexams.comchemguide.co.uk This rule states that the hydrogen atom will add to the carbon atom of the double bond that already has more hydrogen atoms. chemguide.co.ukchemguide.co.uk
The mechanism for hydrohalogenation involves two main steps:
Protonation and Carbocation Formation: The alkene's π bond attacks the electrophilic hydrogen of the hydrogen halide, forming a C-H bond and a carbocation intermediate. libretexts.orgpressbooks.pub With 2,3,4-trichlorobut-1-ene, two possible carbocations could be formed. The stability of these carbocations (primary vs. secondary) will determine the major product. chemguide.co.uk The formation of the more stable carbocation is the rate-determining step. masterorganicchemistry.com
Nucleophilic Attack: The halide ion then attacks the positively charged carbon of the carbocation, forming the final alkyl halide product. libretexts.orgpressbooks.pub
The regioselectivity of this reaction is dictated by the stability of the intermediate carbocation. Tertiary carbocations are more stable than secondary, which are more stable than primary carbocations. savemyexams.com
Detailed Oxidation Mechanisms (e.g., epoxidation, dihydroxylation, oxidative cleavage)
The double bond of 2,3,4-trichlorobut-1-ene is also susceptible to oxidation reactions.
Epoxidation: This reaction typically involves a peroxy acid (like m-CPBA) to form an epoxide (a three-membered ring containing an oxygen atom). The reaction is a concerted process where the peroxy acid delivers an oxygen atom to the double bond.
Dihydroxylation: This process adds two hydroxyl (-OH) groups across the double bond. Syn-dihydroxylation can be achieved using reagents like osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (B83412) (KMnO₄). Anti-dihydroxylation can be accomplished via epoxidation followed by acid-catalyzed ring-opening.
Oxidative Cleavage: Strong oxidizing agents like hot, concentrated potassium permanganate (KMnO₄) or ozone (O₃) followed by a workup can cleave the double bond entirely, leading to the formation of ketones, aldehydes, or carboxylic acids, depending on the substitution of the alkene and the reaction conditions.
Gas-Phase Photocatalytic Oxidation Mechanisms and Intermediates
Studies on the gas-phase photocatalytic oxidation of chlorinated butenes, including isomers like 3,4-dichlorobut-1-ene, have been conducted using catalysts such as TiO₂. acs.org These studies show that the compounds can be oxidized efficiently. acs.org The predominant intermediate observed in these reactions is chloroacetaldehyde (B151913). acs.org The mechanism likely involves the generation of highly reactive hydroxyl radicals on the catalyst surface, which then attack the double bond of the chlorinated butene. This initiates a series of oxidation steps, leading to the formation of intermediates and, eventually, mineralization to CO₂ and HCl. However, catalyst deactivation can occur over time, potentially due to the formation of aldol (B89426) condensation products from the chloroacetaldehyde intermediate. acs.org
Nucleophilic Substitution Reactions at the Chlorinated Centers of 2,3,4-Trichlorobut-1-ene
In addition to the reactivity at the double bond, 2,3,4-trichlorobut-1-ene can undergo nucleophilic substitution reactions at the carbon atoms bearing chlorine atoms. The specific mechanism (Sₙ1 or Sₙ2) will depend on the nature of the carbon center (primary, secondary), the nucleophile, the leaving group, and the solvent.
Reactivity with Oxygen Nucleophiles
Oxygen-containing nucleophiles, such as hydroxide (B78521) ions (OH⁻) and alkoxide ions (RO⁻), can react with 2,3,4-trichlorobut-1-ene.
A study on the dehydrochlorination of 2,3,4-trichlorobut-1-ene using a methanolic solution of sodium hydroxide found that the reaction follows second-order kinetics, which is indicative of an E2 (elimination bimolecular) mechanism. chempap.org This reaction leads to the formation of 2,3-dichloro-1,3-butadiene (B161454). chempap.org The rate of this dehydrochlorination was found to be significantly faster than that of its isomer, 2,3,3-trichlorobut-1-ene. chempap.org
The reaction with oxygen nucleophiles can also proceed via a substitution pathway. For instance, hydrolysis (reaction with water or hydroxide) could potentially replace a chlorine atom with a hydroxyl group. The likelihood of substitution versus elimination depends on the reaction conditions, such as the strength and steric hindrance of the nucleophile/base and the temperature.
Interactive Data Table: Kinetic Data for Dehydrochlorination of Trichlorobutenes
| Compound | Temperature (°C) | Rate Constant (l mol⁻¹ s⁻¹) | Activation Energy (kcal mol⁻¹) |
| 2,3,4-Trichlorobut-1-ene | 40 | 4.68 x 10⁻² | 17.0 ± 0.5 |
| 2,3,3-Trichlorobut-1-ene | 40 | 1.07 x 10⁻⁴ | 20.0 ± 1.2 |
Data sourced from a study on the dehydrochlorination by methanolic sodium hydroxide. chempap.org
Reactivity with Nitrogen Nucleophiles
The reaction of 2,3,4-trichlorobut-1-ene with nitrogen nucleophiles, such as tertiary amines, demonstrates the compound's capacity for complex substitution and rearrangement pathways. Research has shown that reactions with allyldimethylamine and trimethylamine (B31210) lead to the formation of 1,4-bis-onium salts. pleiades.online This suggests a reaction cascade involving initial nucleophilic attack, elimination, and further substitution.
In analogous systems, such as 1-(aryl)-3,4,4-trichloro-3-buten-1-ones, reactions with amines result in the substitution of the internal chlorine atom, which is also accompanied by a prototropic allyl rearrangement. researchgate.net
Table 1: Products from Reactions with Nitrogen and Phosphorus Nucleophiles
| Nucleophile | Product Structure | Implied Reaction Pathway | Reference |
| Trimethylamine | Monoammonium salt with 3,4-dichloro-2-butenyl group | Nucleophilic Substitution, Allylic Rearrangement | pleiades.online |
| Trimethylamine / Allyldimethylamine | 1,4-Bis-onium salts with a 2-chloro-2-butenylene group | Elimination, Substitution, Rearrangement | pleiades.online |
| Tributylphosphine | 1,4-Bis-onium salt with a 2-chloro-2-butenylene group | Elimination, Substitution, Rearrangement | pleiades.online |
| Allyldiphenylphosphine (B1266624) | 1,4-Bis-(allyldiphenylphosphoniochlorido)-1,3-butadiene | Elimination, Substitution, Rearrangement | pleiades.online |
Reactivity with Sulfur Nucleophiles
While specific studies on the reaction of 2,3,4-trichlorobut-1-ene with sulfur nucleophiles are not prominently documented in the reviewed literature, the expected reactivity can be inferred from general principles. Sulfur nucleophiles, such as thiolates (RS⁻), are known to be more potent nucleophiles than their oxygen analogues. libretexts.org This enhanced nucleophilicity is due to the higher polarizability and lower solvation of the sulfur atom. youtube.com
Given the structure of 2,3,4-trichlorobut-1-ene, a reaction with a strong sulfur nucleophile like a thiolate would likely proceed via an SN2 mechanism. The most probable site of attack would be the primary carbon (C-4), which is sterically accessible and bears a good leaving group (chloride). This would lead to the substitution of the C-4 chlorine to form an allylic sulfide. Competition from SN2' attack at the double bond is also possible, which would result in a rearranged product.
Reactivity with Phosphorus Nucleophiles
The reactions of 2,3,4-trichlorobut-1-ene with phosphorus nucleophiles have been studied, revealing pathways that lead to complex phosphonium (B103445) salts. pleiades.onlinedocumentsdelivered.com When reacted with tributylphosphine, a 1,4-bis-onium salt containing a 2-chloro-2-butenylene backbone is formed. pleiades.online The reaction with allyldiphenylphosphine follows a similar but more extensive transformation, yielding 1,4-bis-(allyldiphenylphosphoniochlorido)-1,3-butadiene. pleiades.online
These transformations are not simple substitutions. The formation of a butadiene structure from a butene starting material necessitates a sequence of reactions, likely initiated by nucleophilic attack followed by elimination of HCl. The resulting conjugated diene system then undergoes further nucleophilic attack by the phosphine (B1218219) to generate the bis-phosphonium salt products. These reactions highlight the dual role of the substrate in both substitution and elimination chemistry.
Elimination Reactions and Formation of Conjugated Systems from 2,3,4-Trichlorobut-1-ene
Elimination of hydrogen chloride (dehydrochlorination) from 2,3,4-trichlorobut-1-ene is a key reaction for producing valuable conjugated dienes. The treatment of 2,3,4-trichlorobut-1-ene with a base, such as sodium hydroxide in methanol, leads to the formation of 2,3-dichloro-1,3-butadiene. chempap.org This product is a monomer used in the synthesis of specialty polymers.
Kinetic studies have shown that this elimination follows a second-order rate law, consistent with an E2 (bimolecular elimination) mechanism. chempap.org The reaction rate is significantly influenced by the structure of the substrate. For instance, the dehydrochlorination of 2,3,4-trichlorobut-1-ene is 436 times faster at 40°C than that of its isomer, 2,3,3-trichloro-1-butene (B1206448). chempap.org This difference is attributed to the position of the chlorine atoms and the acidity of the adjacent hydrogens. The activation energy for the dehydrochlorination of 2,3,4-trichlorobut-1-ene has been determined to be 17 ± 0.5 kcal/mol. chempap.org
Table 2: Kinetic Data for Dehydrochlorination of Trichlorobutenes
| Compound | Rate Constant k (l mol⁻¹ s⁻¹) at 40°C | Activation Energy (Ea) (kcal/mol) | Frequency Factor (A) (l mol⁻¹ s⁻¹) | Reference |
| 2,3,4-Trichlorobut-1-ene | 1.15 x 10⁻¹ | 17 ± 0.5 | 1.014 x 10¹¹ | chempap.org |
| 2,3,3-Trichloro-1-butene | 2.64 x 10⁻⁴ | 20 ± 1.2 | 4.094 x 10¹⁰ | chempap.org |
Rearrangement Reactions and Tautomerism Involving 2,3,4-Trichlorobut-1-ene
Allylic rearrangements are a prominent feature of the reactivity of 2,3,4-trichlorobut-1-ene, particularly in nucleophilic substitution reactions. As noted in section 3.2.2, reaction with trimethylamine produces a salt with a 3,4-dichloro-2-butenyl structure, indicating a shift of the double bond from the terminal position (C1=C2) to an internal one (C2=C3). pleiades.online Similarly, the formation of 1,4-bis-onium salts with a 2-chloro-2-butenylene core from reactions with tertiary amines and phosphines also confirms that rearrangement is integral to the reaction mechanism. pleiades.online
These rearrangements are driven by the formation of a more stable, substituted alkene. The mechanism can involve the formation of a delocalized allylic carbocation intermediate (in an SN1-type process) or a concerted SN2' pathway where the nucleophile attacks the double bond, displacing the leaving group from the allylic position in a single step. The specific pathway depends on the reaction conditions, solvent, and nucleophile strength. In analogous systems, such as other trichlorobutenes, intramolecular transformations and rearrangements have been observed under strongly acidic conditions, further highlighting the propensity of these chlorinated frameworks to rearrange. beilstein-journals.org
Radical Chemistry of 2,3,4-Trichlorobut-1-ene
Specific literature detailing the radical chemistry of 2,3,4-trichlorobut-1-ene is scarce. However, its reactivity can be predicted based on the chemistry of similar molecules. Halogenated alkenes are known to participate in radical reactions. For example, radical dehalogenation using reagents like tributyltin hydride with a radical initiator (AIBN) is a standard method for reducing alkyl halides. libretexts.org It is plausible that 2,3,4-trichlorobut-1-ene would undergo radical reduction at its C-Cl bonds under these conditions.
Furthermore, studies on the atmospheric chemistry of the related compound 4-chloro-1-butene (B1662094) show that it readily reacts with radical species such as OH, NO₃, and Cl atoms. researchgate.net The primary mode of atmospheric degradation for such compounds is through radical-initiated oxidation. researchgate.net By analogy, 2,3,4-trichlorobut-1-ene would be expected to undergo addition reactions with atmospheric radicals across its double bond, initiating a cascade of oxidation and degradation reactions.
Derivatives and Subsequent Chemical Transformations of 2,3,4 Trichlorobut 1 Ene
Synthesis of Novel Organochlorine Compounds from 2,3,4-Trichlorobut-1-ene
The primary role of 2,3,4-trichlorobut-1-ene in synthetic chemistry is as a precursor. One of its most significant applications is in the synthesis of chloroprene (B89495) (2-chloro-1,3-butadiene), a monomer used in the production of synthetic rubber. nih.gov
Furthermore, derivatives of 2,3,4-trichlorobut-1-ene can be used to synthesize more complex molecules. For instance, related structures like 1-aryl-4,4,4-trichlorobut-2-en-1-ones undergo intramolecular cyclization in the presence of a Brønsted superacid (triflic acid, TfOH) to form 3-trichloromethylindan-1-ones. beilstein-journals.org This reaction proceeds through the dehydration of the precursor 1-aryl-4,4,4-trichloro-3-hydroxybutan-1-ones to the corresponding enones, which then cyclize. beilstein-journals.org The yields for this transformation are high, reaching up to 92%. beilstein-journals.org
The following table summarizes the results for the synthesis of 3-trichloromethylindan-1-ones from the related hydroxy ketone precursors, which proceed via a trichlorobutene derivative.
| Starting Hydroxy Ketone | Reaction Time (h) | Yield of Indanone (%) |
|---|---|---|
| 1a (Aryl = C6H5) | 3 | 86 |
| 1c (Aryl = 4-MeC6H4) | 2 | 92 |
| 1f (Aryl = 4-BrC6H4) | 10 | 85 |
| 1i (Aryl = 4-NO2C6H4) | 18 | 75 |
Functionalization of 2,3,4-Trichlorobut-1-ene Derivatives
A key functionalization of 2,3,4-trichlorobut-1-ene is its conversion into a polyunsaturated system through dehydrochlorination. The reaction with a base, such as sodium hydroxide (B78521) in methanol, eliminates a molecule of hydrogen chloride to yield 2,3-dichlorobuta-1,3-diene. chempap.org This conjugated diene is a valuable monomer for specialized polymers. chempap.org Kinetic studies have shown that this transformation is significantly faster than the dehydrochlorination of its isomer, 2,3,3-trichloro-1-butene (B1206448). chempap.org
While derivatives of 2,3,4-trichlorobut-1-ene are known to undergo cyclization to form carbocyclic systems like indanones, the generation of heterocyclic compounds from its direct derivatives is not extensively documented in the reviewed literature. beilstein-journals.org However, the reactivity of similar trichloromethyl-substituted alkenes in cycloaddition reactions suggests potential pathways. For example, 3,3,3-trichloro-1-nitroprop-1-ene participates in [3+2] cycloaddition reactions with nitrile N-oxides to form substituted isoxazolines, which are five-membered heterocyclic rings. nih.gov This reaction highlights the ability of the electron-withdrawing trichloromethyl group to influence the electrophilicity of the double bond, facilitating its participation in cycloadditions. nih.gov The presence of the CCl₃ group in these cycloadducts can also enhance their stability compared to non-chlorinated analogs. nih.gov
Mechanistic Insights into the Formation of 2,3,4-Trichlorobut-1-ene Derived Compounds
The mechanisms of key transformations involving 2,3,4-trichlorobut-1-ene and its derivatives have been investigated. The dehydrochlorination to form 2,3-dichlorobuta-1,3-diene follows a second-order kinetic model, which is indicative of a bimolecular elimination (E2) mechanism. chempap.org A kinetic study comparing this reaction with that of its isomer, 2,3,3-trichloro-1-butene, provides further insight.
| Compound | Activation Energy (kcal/mol) | Relative Reaction Rate (at 40°C) |
|---|---|---|
| 2,3,4-Trichlorobut-1-ene | 17 ± 0.5 | 436 |
| 2,3,3-Trichlorobut-1-ene | 20 ± 1.2 | 1 |
Kinetic data for the dehydrochlorination of trichlorobutene isomers. chempap.org
The lower activation energy for 2,3,4-trichlorobut-1-ene explains its significantly higher reaction rate. chempap.org
For the cyclization of 1-aryl-4,4,4-trichlorobut-2-en-1-one derivatives into indanones, the proposed mechanism involves the protonation of the carbonyl oxygen by a superacid. beilstein-journals.org This creates a highly reactive cationic intermediate which then undergoes an intramolecular electrophilic attack on the aryl ring to form the five-membered carbocycle. beilstein-journals.org
Polymerization and Copolymerization Studies Involving 2,3,4-Trichlorobut-1-ene (as a monomer or intermediate)
While there is no direct evidence in the searched literature of 2,3,4-trichlorobut-1-ene itself being used as a monomer, it plays a crucial role as an intermediate in producing a polymerizable monomer. The dehydrochlorination product, 2,3-dichlorobuta-1,3-diene, is noted for its suitability in copolymerization with chloroprene. chempap.org This copolymerization leads to the formation of specialized neoprene rubbers. chempap.org The presence of an additional chlorine atom in 2,3-dichlorobuta-1,3-diene, compared to chloroprene, modifies the properties of the resulting polymer.
Advanced Spectroscopic and Structural Elucidation of 2,3,4 Trichlorobut 1 Ene
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for determining the precise atomic connectivity and stereochemistry of organic molecules. For 2,3,4-trichlorobut-1-ene, a complete NMR analysis provides unambiguous evidence for its structure.
¹H and ¹³C NMR for Structural Assignment and Connectivity
The ¹H and ¹³C NMR spectra provide the fundamental information required to map the carbon skeleton and the placement of hydrogen atoms.
¹H NMR Spectroscopy: The proton NMR spectrum of 2,3,4-trichlorobut-1-ene is expected to show three distinct signals corresponding to the three different proton environments in the molecule: the terminal vinyl protons (=CH₂), the methine proton (-CHCl-), and the methylene (B1212753) protons (-CH₂Cl). An experimental ¹H NMR spectrum recorded at 300 MHz in CDCl₃ shows signals consistent with this structure. hmdb.ca
Vinyl Protons (H-1): The two protons on C-1 are diastereotopic and are expected to appear as two separate signals in the vinyl region (typically 5.0-6.0 ppm). They would likely present as doublets of doublets due to geminal coupling to each other and vicinal coupling to the proton on C-3, though in some spectra they can appear as simple doublets or a multiplet.
Methine Proton (H-3): The proton on C-3 is coupled to the protons on C-1 and C-4. It is expected to appear as a multiplet in the region of 4.5-5.0 ppm.
Methylene Protons (H-4): The two protons on C-4 are diastereotopic due to the adjacent C-3 chiral center. They are coupled to the proton on C-3 and would likely appear as two separate multiplets or a complex multiplet, shifted downfield by the adjacent chlorine atom (typically 3.7-4.2 ppm).
¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum should exhibit four distinct signals, corresponding to the four unique carbon atoms in the molecule. While specific experimental data is not widely published, the chemical shifts can be predicted based on the electronic environment of each carbon. libretexts.org
C-1 (=CH₂): The terminal alkene carbon is expected to resonate at approximately 120-130 ppm.
C-2 (=CCl-): This quaternary alkene carbon, bonded to a chlorine atom, would be found further downfield in the alkene region, likely between 135-145 ppm.
C-3 (-CHCl-): This methine carbon, bonded to a chlorine atom, is expected in the range of 60-70 ppm.
C-4 (-CH₂Cl): The terminal methylene carbon, also bonded to a chlorine, would typically appear in the 45-55 ppm range.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Data for 2,3,4-Trichlorobut-1-ene
| Atom | Position | Predicted ¹H Chemical Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|---|---|
| H-1a, H-1b | =CH₂ | 5.0 - 6.0 | Multiplet | 120 - 130 |
| C-2 | =C(Cl)- | - | - | 135 - 145 |
| H-3 | -CH(Cl)- | 4.5 - 5.0 | Multiplet | 60 - 70 |
| H-4a, H-4b | -CH₂Cl | 3.7 - 4.2 | Multiplet | 45 - 55 |
2D NMR Techniques (COSY, HSQC, HMBC) for Complex Structural Confirmation
To definitively establish the connectivity of the molecule, two-dimensional (2D) NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For 2,3,4-trichlorobut-1-ene, a COSY spectrum would be expected to show a cross-peak between the signal for the H-3 proton and the signals for the H-4 protons, confirming the C3-C4 bond. Correlations would also be anticipated between the H-3 proton and the H-1 vinyl protons, confirming the C1-C2-C3 linkage.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons (¹H-¹³C). An HSQC experiment would show cross-peaks connecting the ¹H and ¹³C signals for C-1, C-3, and C-4, allowing for the unambiguous assignment of each carbon that bears protons. The C-2 carbon, having no attached protons, would be absent from the HSQC spectrum.
The H-1 protons showing correlation to C-2 and C-3.
The H-3 proton showing correlations to C-1, C-2, and C-4.
The H-4 protons showing correlations to C-2 and C-3.
Stereochemical Analysis using NMR (if applicable to chiral centers/stereoisomers)
2,3,4-Trichlorobut-1-ene possesses a chiral center at the C-3 position, meaning it can exist as a pair of enantiomers ((R)- and (S)-isomers). Standard NMR spectroscopy does not distinguish between enantiomers. However, NMR can be used for stereochemical analysis under specific conditions. The diastereotopic nature of the protons on C-1 and C-4 is a direct consequence of the C-3 stereocenter. To resolve the enantiomers by NMR, a chiral auxiliary, such as a chiral solvating agent or a chiral derivatizing agent, would need to be introduced. This would create a diastereomeric environment for the two enantiomers, leading to separate, distinguishable signals in the NMR spectrum, allowing for the determination of enantiomeric purity.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Vibrational spectroscopy techniques like Infrared (IR) and Raman are used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
C=C Stretch: A characteristic absorption for the carbon-carbon double bond of the vinyl group is expected in the range of 1640-1650 cm⁻¹. docbrown.info
=C-H Stretch: The stretching vibration of the C-H bonds on the double bond (vinyl C-H) typically appears at wavenumbers above 3000 cm⁻¹, usually in the 3010-3095 cm⁻¹ region. docbrown.info
Aliphatic C-H Stretch: The C-H stretching vibrations for the sp³ hybridized carbons (C-3 and C-4) are expected in the 2850-3000 cm⁻¹ range. docbrown.info
C-Cl Stretch: The carbon-chlorine stretching vibrations will give rise to strong absorptions in the fingerprint region, typically between 600 and 800 cm⁻¹. The presence of multiple C-Cl bonds would likely result in several strong bands in this area.
Table 2: Expected IR and Raman Active Vibrational Frequencies for 2,3,4-Trichlorobut-1-ene
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Expected Intensity |
|---|---|---|---|
| =C-H | Stretch | 3010 - 3095 | Medium |
| -C-H | Stretch | 2850 - 3000 | Medium |
| C=C | Stretch | 1640 - 1650 | Medium-Weak |
| C-Cl | Stretch | 600 - 800 | Strong |
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental formula. For 2,3,4-trichlorobut-1-ene (C₄H₅Cl₃), the monoisotopic mass is a critical piece of data for its identification. The calculated exact mass, based on the most abundant isotopes (¹²C, ¹H, ³⁵Cl), is 157.945683 Da. nih.govchemspider.com The presence of three chlorine atoms would also produce a characteristic isotopic pattern in the mass spectrum (M, M+2, M+4, M+6 peaks) due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes, further confirming the number of chlorine atoms in the molecule.
Fragmentation Pattern Analysis for Structural Characterization
The structural elucidation of 2,3,4-trichlorobut-1-ene is significantly aided by mass spectrometry (MS), a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of the parent molecule and its fragments. When subjected to electron ionization (EI), the 2,3,4-trichlorobut-1-ene molecule loses an electron to form a molecular ion (M+•), which is often unstable and undergoes fragmentation. libretexts.org The analysis of this fragmentation pattern provides a molecular fingerprint that helps in confirming the compound's structure.
The fragmentation of halogenated compounds is often characterized by specific cleavage pathways. For 2,3,4-trichlorobut-1-ene, which contains both a double bond and chlorine atoms, the fragmentation is expected to be influenced by both features. The presence of chlorine is readily identified by the characteristic isotopic pattern of its two stable isotopes, ³⁵Cl and ³⁷Cl, which occur in a natural abundance ratio of approximately 3:1. libretexts.org This results in a distinctive pattern for chlorine-containing fragments in the mass spectrum.
Key fragmentation pathways for alkenes include allylic cleavage, where the bond beta to the double bond is broken, leading to a stable allylic cation. du.ac.in For 2,3,4-trichlorobut-1-ene, this would involve the cleavage of the C3-C4 bond. Another common fragmentation mechanism for halogenated compounds is the loss of a halogen radical (Cl•) or a hydrogen halide molecule (HCl).
Based on these principles, the expected fragmentation pattern for 2,3,4-trichlorobut-1-ene would include several key ions. The molecular ion peak would be observed, with its characteristic isotopic cluster due to the three chlorine atoms. Subsequent fragmentation would likely involve the loss of a chlorine radical, a chloromethyl radical (•CH₂Cl), or other stable fragments.
Table 1: Predicted Mass Spectrometry Fragmentation of 2,3,4-Trichlorobut-1-ene
| m/z (mass/charge) | Proposed Fragment Ion | Formation Pathway |
| 158/160/162/164 | [C₄H₅Cl₃]⁺• | Molecular Ion (M⁺•) |
| 123/125/127 | [C₄H₅Cl₂]⁺ | Loss of a Chlorine radical (•Cl) |
| 111/113/115 | [C₃H₂Cl₂]⁺ | Loss of a chloromethyl radical (•CH₂Cl) |
| 87/89 | [C₃H₄Cl]⁺ | Loss of HCl and a Chlorine radical |
| 75/77 | [C₂H₂Cl]⁺ | Further fragmentation |
| 49 | [CH₂Cl]⁺ | Chloromethyl cation |
Note: The listed m/z values represent the major peaks of the isotopic clusters.
Advanced Chromatographic Techniques (e.g., GC-MS, HPLC) for Purity and Isomeric Composition Analysis
The analysis of 2,3,4-trichlorobut-1-ene for purity and the determination of its isomeric composition often rely on advanced chromatographic techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly effective method for the separation and identification of volatile and semi-volatile compounds like 2,3,4-trichlorobut-1-ene. thermofisher.com In this technique, the sample is vaporized and passed through a chromatographic column, where different components are separated based on their boiling points and interactions with the stationary phase. The separated components then enter the mass spectrometer for detection and identification.
For the analysis of chlorinated hydrocarbons, a non-polar or medium-polarity capillary column is typically used. The temperature program of the GC oven is optimized to achieve good separation of the target analyte from any impurities or isomers. The mass spectrometer provides definitive identification based on the fragmentation pattern of the eluting compounds. This technique is particularly useful for detecting and quantifying trace levels of impurities. The analysis of chlorinated compounds in environmental samples is a common application of GC-MS. unt.edu
High-Performance Liquid Chromatography (HPLC)
HPLC is another powerful technique for the separation of isomers. For non-polar compounds like 2,3,4-trichlorobut-1-ene, reversed-phase HPLC is a common approach. rsc.orgrsc.org In this mode, a non-polar stationary phase (like C18) is used with a polar mobile phase.
The separation of structural isomers, such as the different positional isomers of trichlorobutene, can be challenging due to their similar physical and chemical properties. However, by carefully selecting the column and optimizing the mobile phase composition, it is often possible to achieve separation. welch-us.com For instance, the separation of cis and trans isomers of similar butene derivatives has been successfully achieved using HPLC. unt.edu The use of specialized columns, such as those with phenyl or PFP (pentafluorophenyl) stationary phases, can enhance the separation of isomers through additional π-π interactions.
Table 2: Overview of Chromatographic Techniques for 2,3,4-Trichlorobut-1-ene Analysis
| Technique | Typical Stationary Phase | Typical Mobile Phase | Detection Method | Application |
| GC-MS | Non-polar (e.g., 5% Phenyl Polysiloxane) | Inert Carrier Gas (e.g., Helium) | Mass Spectrometry (MS) | Purity analysis, identification of volatile impurities, isomeric separation. |
| HPLC | Reversed-Phase (e.g., C18, Phenyl) | Acetonitrile/Water or Methanol/Water mixtures | UV, Mass Spectrometry (LC-MS) | Purity analysis, separation of less volatile impurities and isomers. |
The choice between GC-MS and HPLC depends on the specific analytical goal, the volatility of the impurities, and the required sensitivity. For comprehensive analysis, both techniques can be used to provide complementary information.
Computational and Theoretical Investigations of 2,3,4 Trichlorobut 1 Ene
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to investigating the electronic properties and reactivity of 2,3,4-Trichlorobut-1-ene.
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of many-body systems. ekb.eg It is a widely used tool in computational chemistry for calculating the optimized structures, total energies, and electronic properties of molecules. researchgate.net For 2,3,4-Trichlorobut-1-ene, DFT calculations can elucidate its ground state electronic properties.
Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO). The energy of the LUMO is particularly critical for describing a molecule's ability to accept electrons. techno-press.org The energy gap between HOMO and LUMO indicates the molecule's stability. scispace.com DFT calculations can be performed using various functionals, such as B3LYP (Becke, three-parameter, Lee-Yang-Parr), combined with basis sets like 6-31G(d,p) to achieve accurate predictions of molecular geometry and electronic properties. researchgate.netresearchgate.net The optimized molecular geometry from DFT calculations can be compared with experimental data, such as that from X-ray diffraction, to validate the computational model. mdpi.comresearchgate.net
| Parameter | Description | Significance for 2,3,4-Trichlorobut-1-ene |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates the molecule's ability to donate electrons. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Represents the molecule's ability to accept electrons; crucial for predicting reactivity with nucleophiles. techno-press.org |
| HOMO-LUMO Gap | Energy difference between EHOMO and ELUMO | Relates to the chemical stability and reactivity of the molecule. A larger gap implies higher stability. scispace.com |
| Molecular Geometry | The three-dimensional arrangement of atoms | Provides bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's shape and steric properties. |
Ab initio methods are computational chemistry methods based on quantum mechanics that are not reliant on experimental data. These approaches are crucial for obtaining high-accuracy predictions of energy and molecular properties, especially when experimental data is unavailable or difficult to obtain. mdpi.com For molecules where subtle energy differences between conformations or packing motifs are important, high levels of theory and ab initio methods are recommended. mdpi.com Methods such as Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)) can be used to perform high-level, single-point energy calculations on geometries optimized with other methods (like DFT) to achieve a more accurate energy surface. cuny.edu For a molecule like 2,3,4-Trichlorobut-1-ene, these high-accuracy calculations are valuable for precisely determining its stability, reaction energies, and activation barriers.
Understanding the reaction mechanisms of 2,3,4-Trichlorobut-1-ene is critical for predicting its chemical behavior and degradation pathways. Transition state calculations are a key computational tool for this purpose, as they can identify the high-energy structures (transition states) that connect reactants to products. e3s-conferences.orgbath.ac.uk
For chlorinated butenes like 2,3,4-Trichlorobut-1-ene (TCB), a known reaction is reductive β-elimination, which results in the formation of chloroprene (B89495) as an intermediate. nih.gov Computational studies can model this reaction pathway. By locating the transition state structure for the elimination of a chlorine atom, researchers can calculate the activation energy (the energy barrier) for the reaction. e3s-conferences.orgcuny.edu This information helps to determine the feasibility and rate of the reaction. DFT methods, such as B3LYP and MPW1PW91, are commonly employed to locate transition states and calculate activation parameters. researchgate.netnih.gov The analysis of the transition state's geometry provides insights into the molecular changes that occur during the reaction, such as bond breaking and formation. researchgate.net
Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects
Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. For a flexible molecule like 2,3,4-Trichlorobut-1-ene, MD simulations are valuable for performing conformational analysis to identify stable isomeric forms and understand their dynamic behavior. researchgate.net
Furthermore, the presence of a solvent can significantly alter the properties and reactivity of a molecule. nih.govspringernature.com MD simulations can explicitly model the solvent environment around 2,3,4-Trichlorobut-1-ene to investigate these effects. arxiv.org Solvents can influence reaction rates by stabilizing or destabilizing the transition state relative to the reactants. arxiv.org For instance, polar solvents can reduce the energy barrier of a reaction compared to the gas phase. arxiv.org By running simulations in different solvents, researchers can analyze the solvent distribution around the solute and understand how specific interactions, such as hydrogen bonds or van der Waals forces, affect the molecule's conformation and reactivity. mdpi.com
| Simulation Type | Objective | Key Outputs |
|---|---|---|
| Conformational Analysis (in vacuum) | To identify stable conformers and the energy barriers between them. | Potential energy surface, identification of low-energy conformers (e.g., gauche, anti). |
| Solvent Effects Simulation | To understand how the solvent environment affects molecular structure and reactivity. nih.gov | Radial distribution functions, solvation free energy, changes in reaction energy barriers. arxiv.orgmdpi.com |
Computational Prediction of Spectroscopic Parameters and Their Validation
Computational methods can predict various spectroscopic parameters for 2,3,4-Trichlorobut-1-ene, which can then be compared with experimental spectra for validation. For example, after performing a geometry optimization and frequency calculation using DFT, it is possible to predict the infrared (IR) and nuclear magnetic resonance (NMR) spectra. mdpi.com
Predicted vibrational frequencies from calculations can be compared to experimental IR spectra to help assign specific absorption bands to molecular vibrations. Similarly, calculated NMR chemical shifts can be correlated with experimental ¹H and ¹³C NMR data to confirm the molecular structure. mdpi.com A strong agreement between the computed and experimental data provides confidence in the accuracy of the computational model and the optimized molecular geometry. mdpi.com
Quantitative Structure-Property Relationships (QSPR) Modeling
Quantitative Structure-Property Relationships (QSPR), a subset of Quantitative Structure-Activity Relationships (QSAR), are models that correlate the structural or property-based features of a molecule (known as molecular descriptors) with a specific property of interest. techno-press.orgdtic.mil The fundamental assumption is that the chemical and physical properties of compounds are heavily dependent on their molecular structure. techno-press.org
For chlorinated alkenes, including 2,3,4-Trichlorobut-1-ene, QSPR models can be developed to predict properties like the energy of the lowest unoccupied molecular orbital (ELUMO). techno-press.orgtechno-press.org These models often use molecular descriptors such as the number of chlorine atoms (NCl), the number of carbon atoms (NC), and the energy of the highest occupied molecular orbital (EHOMO). techno-press.orgtechno-press.org Multiple Linear Regression (MLR) is a common statistical method used to build these models. techno-press.org Such models are valuable for screening and predicting the properties and potential environmental fate of a large number of related chemicals without the need for extensive laboratory testing. techno-press.org
Environmental Chemistry and Fate of 2,3,4 Trichlorobut 1 Ene
Aquatic Degradation Mechanisms
In aquatic environments, the fate of 2,3,4-trichlorobut-1-ene is primarily dictated by hydrolysis and, to a lesser extent, by oxidation.
Hydrolysis, specifically dehydrochlorination, is a key degradation process for 2,3,4-trichlorobut-1-ene in water. Studies on the reaction in a methanolic solution of sodium hydroxide (B78521), which serves as a model for base-catalyzed hydrolysis, show that the reaction follows second-order kinetics. chempap.org The process involves the elimination of a hydrogen chloride (HCl) molecule.
The primary product of this dehydrochlorination reaction is 2,3-dichloro-1,3-butadiene (B161454). chempap.org The reaction rate is significantly influenced by temperature. The activation energy for the dehydrochlorination of 2,3,4-trichlorobut-1-ene has been determined to be 17 ± 0.5 kcal mol⁻¹. chempap.org
Table 2: Rate Constants for the Dehydrochlorination of 2,3,4-Trichlorobut-1-ene by Methanolic Sodium Hydroxide
| Temperature (°C) | Rate Constant (l mol⁻¹ s⁻¹) |
| 20 | 0.040 |
| 30 | 0.116 |
| 40 | 0.301 |
| 50 | 0.706 |
| 60 | 1.630 |
Source: Adapted from Kinet et al. (1975). chempap.org
Oxidative degradation of 2,3,4-trichlorobut-1-ene in aqueous environments can occur, particularly in contaminated waters where advanced oxidation processes (AOPs) might be applied for remediation. These processes generate highly reactive species, most notably the hydroxyl radical (•OH).
While specific studies on the aqueous oxidation of 2,3,4-trichlorobut-1-ene are scarce, the principles can be inferred from the behavior of other chlorinated alkenes like trichloroethylene (B50587) (TCE). researchgate.net In processes such as Fenton's reaction (Fe²⁺/H₂O₂), hydroxyl radicals are generated and will attack the electron-rich double bond of the 2,3,4-trichlorobut-1-ene molecule. researchgate.net This initiates a series of oxidation reactions that can lead to the cleavage of the carbon chain and, ultimately, to the mineralization of the compound into carbon dioxide, water, and chloride ions under ideal conditions. The rate of this degradation is highly dependent on factors such as pH, temperature, and the concentration of the oxidant and any catalysts.
Biotransformation and Biodegradation Studies in Various Environmental Compartments
Direct research on the biotransformation and biodegradation of 2,3,4-trichlorobut-1-ene in various environmental compartments is limited. However, insights into its potential metabolic pathways can be inferred from studies on analogous chlorinated aliphatic and aromatic hydrocarbons, as well as from abiotic degradation studies.
While specific microbial degradation pathways for 2,3,4-trichlorobut-1-ene are not well-documented, research on similar chlorinated alkenes suggests that enzymatic systems in certain microorganisms could potentially transform this compound. For instance, bacteria that express monooxygenase and dioxygenase enzymes are known to cometabolically degrade a range of chlorinated hydrocarbons. nih.govnih.gov Propylene-grown Xanthobacter cells, which produce alkene monooxygenase, have been shown to degrade chlorinated alkenes like trichloroethylene and dichloropropylene. nih.gov This suggests that similar enzymatic action could potentially occur for 2,3,4-trichlorobut-1-ene, likely initiating degradation through oxidation of the double bond.
In the absence of direct biotic degradation studies, abiotic degradation research provides valuable clues to the potential transformation pathways. A study on the degradation of a mixture of chlorinated butenes, including 2,3,4-trichlorobutene-1 (TCB), using granular iron showed that TCB undergoes reductive β-elimination. nih.gov This process leads to the formation of 1,3-butadiene (B125203) and chloroprene (B89495) as intermediates. nih.gov These intermediates are subsequently degraded to a mixture of less harmful end products, including 1-butene, cis-2-butene, trans-2-butene, and n-butane. nih.gov While this is an abiotic process, it highlights a plausible degradation sequence for the molecule.
Studies on other chlorinated compounds, such as 2,4,6-trichlorophenol, have demonstrated that acclimated mixed microbial cultures can achieve complete degradation and stoichiometric release of chloride ions under aerobic conditions. sci-hub.se Similarly, certain Pseudomonas species can utilize chlorinated benzenes as their sole source of carbon and energy, breaking them down via dioxygenation. nih.gov These examples underscore the potential for microbial communities in soil and water to adapt and degrade complex chlorinated compounds, although specific studies on 2,3,4-trichlorobut-1-ene are needed to confirm these hypotheses.
Table 1: Potential Degradation Pathways and Intermediates
| Degradation Process | Proposed Initial Step | Key Intermediates | Final Products (Observed in Analogous Systems) | Reference |
|---|---|---|---|---|
| Abiotic Reductive Dechlorination | Reductive β-elimination | 1,3-Butadiene, Chloroprene | 1-Butene, cis-2-Butene, trans-2-Butene, n-Butane | nih.gov |
| Hypothesized Aerobic Biodegradation | Monooxygenase or Dioxygenase attack on the double bond | Chlorinated epoxides, Dihydrodiols | Further breakdown products (pathway not elucidated) | nih.govnih.gov |
Environmental Transport and Distribution Modeling
Modeling the environmental transport and distribution of a chemical compound like 2,3,4-trichlorobut-1-ene is essential for predicting its potential exposure pathways and environmental concentrations. Such models rely on key physicochemical properties that dictate its partitioning between air, water, soil, and sediment.
Volatilization from Water and Soil:
The tendency of 2,3,4-trichlorobut-1-ene to volatilize is a critical factor in its environmental distribution. A qualitative assessment from the International Chemical Safety Cards (ICSCs) indicates that a harmful contamination of the air can be reached very quickly upon evaporation of this substance at 20°C, suggesting a high potential for volatilization. nih.gov The rate of volatilization from soil and water surfaces is influenced by factors such as its Henry's Law constant, vapor pressure, and the environmental conditions (e.g., temperature, air flow). For many organic compounds, volatilization is more rapid from wet soils, as water molecules compete for adsorption sites on soil particles. nih.gov As a soil surface dries, volatilization losses are significantly reduced. nih.gov
Adsorption to Soil and Sediment:
The mobility of 2,3,4-trichlorobut-1-ene in the subsurface is largely controlled by its adsorption to soil and sediment particles. This process is commonly quantified by the soil organic carbon-water (B12546825) partition coefficient (Koc). ecetoc.orgchemsafetypro.com A high Koc value indicates strong adsorption to organic matter in the soil, leading to lower mobility in groundwater, whereas a low Koc suggests the compound is more likely to remain in the aqueous phase and be transported with groundwater flow. chemsafetypro.com
Environmental fate models, such as fugacity-based multimedia models, integrate these physicochemical properties to simulate the distribution of a chemical in different environmental compartments. rsc.orgnih.gov For instance, models developed for other chlorinated solvents consider processes like advection, dispersion, sorption, and degradation to predict their transport in groundwater. epa.gov Without specific input parameters for 2,3,4-trichlorobut-1-ene, a precise model of its environmental fate cannot be constructed. However, its classification as a volatile organic compound suggests that atmospheric transport following volatilization is a likely and significant distribution pathway.
Table 2: Physicochemical Properties Influencing Environmental Transport
| Property | Value/Information | Significance for Transport and Distribution | Reference |
|---|---|---|---|
| Molecular Formula | C4H5Cl3 | Basic identifier for the compound. | nih.gov |
| Molecular Weight | 159.44 g/mol | Influences diffusion and transport rates. | nih.gov |
| Boiling Point | 60 °C at 20 mm Hg | Indicates its volatility. | nih.gov |
| Physical State | Colorless liquid | Affects its handling and release into the environment. | nih.gov |
| Volatility | A harmful contamination of the air can be reached very quickly on evaporation at 20°C. | High potential for volatilization from soil and water into the atmosphere. | nih.gov |
| Soil Adsorption Coefficient (Koc) | Data not available | Crucial for modeling mobility in soil and potential for groundwater contamination. A higher Koc means less mobility. | ecetoc.orgchemsafetypro.com |
| Henry's Law Constant | Data not available | Determines the partitioning between air and water, which is key to modeling volatilization from water bodies. | epa.gov |
Strategic Applications of 2,3,4 Trichlorobut 1 Ene in Advanced Organic Synthesis
Precursor in Fine Chemical Synthesis and Specialty Chemicals
2,3,4-Trichlorobut-1-ene is recognized primarily as a valuable precursor in the synthesis of other chemical intermediates. nih.gov Its utility stems from the reactivity of its carbon-chlorine bonds and the carbon-carbon double bond, which can be selectively targeted to build more complex molecules. The compound's role as an intermediate is foundational to the production of various chlorinated organic compounds, which are a significant class of materials within the specialty chemicals sector.
The transformation of 2,3,4-trichlorobut-1-ene often involves reactions such as dehydrochlorination, substitution, or addition reactions, yielding products with specific functionalities tailored for particular applications. For instance, its chemical structure makes it a candidate for syntheses that require a four-carbon backbone with controlled placement of chlorine atoms, which can later be converted to other functional groups. Research into the degradation of chlorinated butenes further highlights the reactivity and transformation potential of these molecules, which is a key aspect of their role as precursors in chemical synthesis. ncats.io
| Property | Value |
| IUPAC Name | 2,3,4-trichlorobut-1-ene |
| Molecular Formula | C₄H₅Cl₃ nih.gov |
| CAS Number | 2431-50-7 nih.gov |
| Appearance | Colourless Liquid echemi.com |
Key Intermediate in Polymer Science, especially in the Production of Chloroprene-based Polymers
The most significant industrial application of 2,3,4-trichlorobut-1-ene is in polymer science, specifically as a key intermediate in the production of chloroprene (B89495) and its derivatives. nih.gov Chloroprene (2-chlorobuta-1,3-diene) is the monomer used to produce polychloroprene, a synthetic rubber widely known by the trade name Neoprene. wikipedia.org
While the primary route to chloroprene involves the dehydrochlorination of 3,4-dichlorobut-1-ene, 2,3,4-trichlorobut-1-ene plays a critical role in synthesizing a crucial comonomer, 2,3-dichlorobutadiene-1,3. wikipedia.orggoogle.com This comonomer is often copolymerized with chloroprene to enhance the properties of the resulting elastomer, particularly its low-temperature performance. google.com
The synthesis of 2,3-dichlorobutadiene-1,3 is achieved through the dehydrochlorination of 2,3,4-trichlorobut-1-ene. google.com This process typically involves treating the trichlorobutene with an aqueous solution of sodium hydroxide (B78521). google.com This reaction is a cornerstone of producing specialized polychloroprene grades with improved physical characteristics. Furthermore, trichlorobutenes are known by-products in the primary chlorination of butadiene during chloroprene production, making their conversion to valuable comonomers an efficient use of materials. who.int
| Reaction | Reactant | Product | Significance |
| Dehydrochlorination | 2,3,4-Trichlorobut-1-ene | 2,3-Dichlorobutadiene-1,3 | Production of a comonomer for specialty polychloroprene rubbers with enhanced properties. google.com |
Building Block for Complex Molecular Architectures and Pharmaceuticals (excluding clinical data)
The trichlorobutene framework is a valuable building block for constructing more complex molecular architectures that are of interest in synthetic and medicinal chemistry. Although direct application in pharmaceutical manufacturing is not the primary use, its derivatives serve as synthons for creating intricate cyclic systems.
Research has demonstrated that related trichloromethyl-substituted enones can undergo intramolecular cyclization to form 3-trichloromethylindan-1-ones. beilstein-journals.org In these syntheses, a 1-aryl-4,4,4-trichlorobut-2-en-1-one, which shares the core trichlorinated four-carbon chain, is treated with a strong acid like triflic acid. beilstein-journals.org This treatment induces the molecule to cyclize, forming a five-membered ring fused to the aromatic group, thus creating the indanone core structure. beilstein-journals.org Indanones are a class of compounds that are scaffolds in various biologically active molecules.
This transformation showcases the potential of the trichlorobutene skeleton as a versatile tool for organic chemists. It allows for the conversion of a relatively simple, linear chlorinated alkene into a complex, polycyclic structure in a single, efficient step. beilstein-journals.org This capability is fundamental to the discovery and development of new chemical entities and materials.
| Starting Material Class | Transformation | Product Class | Significance |
| 1-Aryl-4,4,4-trichlorobut-2-en-1-ones | Intramolecular Cyclization in Superacid beilstein-journals.org | 3-Trichloromethylindan-1-ones beilstein-journals.org | Demonstrates the utility of the trichlorobutene backbone in synthesizing complex cyclic molecular architectures. beilstein-journals.org |
Emerging Research Frontiers and Future Directions in 2,3,4 Trichlorobut 1 Ene Chemistry
Development of Sustainable and Green Synthetic Methodologies for 2,3,4-Trichlorobut-1-ene
The traditional synthesis of 2,3,4-trichlorobut-1-ene is a part of the broader chloroprene (B89495) production process, which relies on the chlorination of butadiene. nih.govwikipedia.org This process involves multiple steps, including the chlorination of butadiene to a mixture of dichlorobutene (B78561) isomers, followed by isomerization and dehydrochlorination. nih.govwikipedia.org The drive towards green chemistry is pushing researchers to develop more sustainable and environmentally benign methodologies.
Future research is focused on several key areas to improve the sustainability of 2,3,4-trichlorobut-1-ene synthesis:
Energy Efficiency: Current methods can be energy-intensive. mermaid-protector.com Future developments aim to reduce energy consumption through process optimization and the use of novel catalytic systems that operate under milder conditions. elephchem.com
Waste Reduction: The synthesis generates by-products, including hydrochloric acid and other chlorinated compounds. nih.gov Green methodologies are being explored to minimize waste through higher selectivity and the recycling of by-products. 888chem.com The concept of process mass intensity (PMI) is a key metric being used to quantify improvements and reduce the environmental footprint.
Alternative Feedstocks: The dependence on fossil fuel-derived butadiene is a significant environmental concern. elephchem.com A major frontier in green chemistry is the exploration of bio-based feedstocks for producing chloroprene and its intermediates. elephchem.com This shift aims to reduce the carbon footprint and reliance on non-renewable resources. elephchem.com
| Green Chemistry Approach | Target Improvement | Potential Impact on 2,3,4-Trichlorobut-1-ene Synthesis |
| Catalyst Development | Increased selectivity, lower energy use | Fewer chlorinated by-products, reduced heating requirements. |
| Process Intensification | Smaller reactors, better heat/mass transfer | Improved safety and efficiency, lower capital costs. |
| Bio-based Feedstocks | Reduced carbon footprint | Shift from petrochemical-based butadiene to renewable sources. |
| Waste Valorization | Circular economy | Conversion of by-products into valuable chemicals. researchgate.net |
The overarching goal is to integrate green chemistry principles throughout the lifecycle of chloroprene production, making the synthesis of intermediates like 2,3,4-trichlorobut-1-ene more sustainable. elephchem.com888chem.com
Exploration of Novel Catalytic Transformations for Functionalization
The functionalization of 2,3,4-trichlorobut-1-ene beyond its conversion to chloroprene is a largely unexplored area ripe for investigation. The molecule's combination of a double bond and multiple chlorine atoms makes it a versatile substrate for various catalytic transformations.
Emerging research in the broader field of halogenated alkenes suggests several potential pathways:
Cross-Coupling Reactions: Transition-metal catalysis, particularly with nickel and palladium, is a powerful tool for forming new carbon-carbon bonds. acs.org Future research could explore the cross-coupling of 2,3,4-trichlorobut-1-ene with various organometallic reagents to synthesize complex molecules, leveraging the different reactivities of the chlorine atoms.
Catalytic Addition Reactions: The double bond in 2,3,4-trichlorobut-1-ene is a handle for various addition reactions. Advanced catalytic methods, such as selective difluorination or hydrohalogenation, could introduce new functionalities. nih.govacs.org For instance, developing catalysts that can selectively add groups across the double bond without disturbing the existing chloro-substituents is a significant challenge and opportunity.
Asymmetric Catalysis: Introducing chirality into the molecule through asymmetric catalysis would be a major advancement, opening doors to its use in synthesizing enantiomerically pure compounds for applications in pharmaceuticals or agrochemicals.
Photoredox and Electrocatalysis: These modern catalytic techniques can enable transformations under mild conditions that are difficult to achieve with traditional thermal methods. acs.org For example, photoredox catalysis using antimony or bismuth complexes has shown promise in the oxidation of alkenes and could be adapted for 2,3,4-trichlorobut-1-ene. acs.org
| Catalytic Method | Potential Transformation of 2,3,4-Trichlorobut-1-ene | Resulting Product Class |
| Nickel-Catalyzed Cross-Coupling | Reaction with aryl boronic acids | Aryl-substituted butenes |
| Palladium-Catalyzed Amination | Reaction with amines | Allylic amines |
| Asymmetric Hydrogenation | Chiral reduction of the double bond | Chiral trichlorobutanes |
| Photoredox-Mediated Addition | Addition of functional groups via radical intermediates | Novel functionalized butanes/butenes |
The development of novel catalysts is key to unlocking the synthetic potential of this chlorinated building block.
Applications in Advanced Materials Science Beyond Traditional Polymers
While 2,3,4-trichlorobut-1-ene is a precursor to polychloroprene (Neoprene), a widely used synthetic rubber, its potential in other advanced materials is an exciting frontier. free.fr The presence of chlorine atoms in polymers can impart valuable properties such as flame retardancy, chemical resistance, and specific adhesion characteristics. ontosight.aiuj.ac.za
Future research could explore the use of 2,3,4-trichlorobut-1-ene as a monomer or co-monomer to create novel polymers with tailored properties:
Specialty Chloropolymers: Polymerizing or co-polymerizing 2,3,4-trichlorobut-1-ene could lead to new chlorinated polymers. researchgate.net Depending on the polymerization method, the resulting materials could exhibit unique thermal and mechanical properties, potentially finding use as high-performance coatings, membranes, or specialty elastomers. uj.ac.zaresearchgate.net
Functionalized Materials: The chlorine atoms on the polymer backbone derived from 2,3,4-trichlorobut-1-ene could serve as reactive handles for post-polymerization modification. This would allow for the grafting of other molecules to create materials with specific functionalities, such as antimicrobial surfaces, sensors, or materials for targeted drug delivery.
The exploration of polymers derived from 2,3,4-trichlorobut-1-ene could lead to a new class of materials with applications extending far beyond the traditional uses of neoprene.
Integration of Machine Learning and AI in Predicting Reactivity and Synthesis Pathways
Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by enabling the rapid prediction of reaction outcomes and the design of optimal synthesis routes. iscientific.orgacs.org These tools are particularly valuable for complex molecules like 2,3,4-trichlorobut-1-ene.
Predicting Reactivity: ML models can be trained on large datasets of chemical reactions to predict the most likely products of a given set of reactants and conditions. researchgate.net For 2,3,4-trichlorobut-1-ene, this could be used to screen for novel functionalization reactions, identifying promising catalytic systems before any lab work is undertaken. Models can predict which of the chlorine atoms is most likely to react or whether a reaction will occur at the double bond.
Optimizing Synthesis: AI algorithms can optimize reaction conditions (e.g., temperature, solvent, catalyst) to maximize yield and minimize by-products, accelerating the development of both new and existing synthetic routes. nih.gov This could be applied to enhance the efficiency of the current synthesis of 2,3,4-trichlorobut-1-ene or to develop entirely new pathways.
Retrosynthesis and Route Design: Computer-Aided Synthesis Planning (CASP) tools, powered by AI, can propose novel multi-step synthetic routes to target molecules. nih.govacs.org By inputting a desired complex molecule, these tools could identify pathways that utilize 2,3,4-trichlorobut-1-ene as a key building block, thus discovering new applications for the compound.
| AI/ML Application | Relevance to 2,3,4-Trichlorobut-1-ene | Potential Outcome |
| Forward-Reaction Prediction | Predict products of novel catalytic reactions. | Faster discovery of new functionalization methods. acs.org |
| Condition Optimization | Optimize yield for the synthesis of 2,3,4-trichlorobut-1-ene. | More efficient and sustainable industrial production. |
| Retrosynthetic Analysis | Identify 2,3,4-trichlorobut-1-ene as a starting material for complex targets. | New applications in organic synthesis. nih.gov |
| Mechanism Interrogation | Analyze computational data to understand reaction mechanisms. | Deeper insight into reactivity and selectivity. youtube.com |
The integration of AI and ML promises to significantly accelerate the pace of discovery in 2,3,4-trichlorobut-1-ene chemistry.
Methodological Advancements in Spectroscopic and Computational Characterization
A deep understanding of the structure, reactivity, and dynamics of 2,3,4-trichlorobut-1-ene is essential for its development in new applications. Advanced spectroscopic and computational methods are critical in this pursuit.
Advanced NMR Spectroscopy: While standard 1D NMR (¹H and ¹³C) is routine, advanced 2D techniques like HMQC, HSQC, and HMBC are crucial for unambiguously assigning the complex spectra of chlorinated molecules and their derivatives. ipb.pt These techniques can elucidate through-bond connectivities over multiple bonds, which is essential for confirming the structures of new products resulting from catalytic transformations. ipb.pt
Computational Chemistry (DFT): Density Functional Theory (DFT) calculations are becoming indispensable for modern chemical research. youtube.com For 2,3,4-trichlorobut-1-ene, DFT can be used to:
Calculate molecular properties like bond energies, electron density distribution, and vibrational frequencies.
Model reaction pathways and calculate the energies of transition states to predict reactivity and selectivity. acs.org
Simulate NMR and other spectroscopic data to aid in the interpretation of experimental results.
Mass Spectrometry: High-resolution mass spectrometry is vital for identifying transformation products. acs.org Isotopic pattern analysis is particularly powerful for halogenated compounds, as the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl) creates a distinctive signature that helps confirm the number of chlorine atoms in a molecule or fragment. acs.org
| Technique | Information Gained for 2,3,4-Trichlorobut-1-ene | Research Application |
| 2D NMR (HMBC, HSQC) | Unambiguous structural confirmation of isomers and reaction products. | Characterizing outputs of novel catalytic reactions. |
| DFT Calculations | Transition state energies, reaction mechanisms, simulated spectra. | Predicting reactivity, guiding catalyst design. youtube.com |
| High-Resolution MS | Exact mass and elemental composition, isotopic patterns. | Identifying unknown products and by-products. acs.org |
The synergy between these advanced analytical and computational techniques will provide unprecedented insight into the chemistry of 2,3,4-trichlorobut-1-ene, paving the way for its rational design into new and useful applications.
Q & A
Q. What are the most reliable synthetic routes for 1,3,4-Trichlorobut-1-ene, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : Retrosynthetic analysis using AI-powered tools (e.g., Template_relevance models) can predict feasible pathways by leveraging reaction databases like Reaxys . For optimization, systematically vary parameters (temperature, catalyst, solvent polarity) and monitor via GC-MS. Common routes may involve chlorination of butene derivatives or halogen exchange reactions. A comparative table of methods is suggested:
| Method | Yield (%) | Purity (%) | Key Challenges |
|---|---|---|---|
| Halogen exchange | 65–75 | 90–95 | Byproduct formation |
| Direct chlorination | 50–60 | 85–90 | Isomer separation |
| Catalyzed addition | 70–80 | 95–98 | Catalyst cost/recovery |
Post-synthesis, use fractional distillation or preparative HPLC for purification .
Q. How should researchers characterize this compound’s structural and electronic properties?
- Methodological Answer : Combine spectroscopic and computational techniques:
- NMR : Compare experimental H/C shifts with predicted values from tools like ACD/Labs or ChemDraw. The compound’s SMILES (
ClCC/C(=C\Cl)/Cl) and InChIKey (LJYYBTFYBAHLOR-ONEGZZNKSA-N) aid in spectral matching . - IR : Identify C-Cl stretches (~550–600 cm) and C=C vibrations (~1600–1680 cm).
- DFT calculations : Optimize geometry using Gaussian or ORCA to predict bond angles, dipole moments, and electrostatic potential surfaces .
Advanced Research Questions
Q. What experimental designs are effective for resolving contradictions in reported toxicity data for this compound?
- Methodological Answer : Apply a bias-risk assessment framework (e.g., ATSDR’s questionnaire for toxicological studies) to evaluate selection, performance, and detection biases . Key steps:
Reproducibility checks : Replicate studies under standardized OECD guidelines (e.g., Test No. 429 for skin sensitization).
Statistical triangulation : Use ANOVA or mixed-effects models to reconcile discrepancies between in vitro (e.g., enzyme inhibition assays) and in vivo data .
Dose-response modeling : Fit data to Hill or probit models to identify thresholds for acute vs. chronic effects.
Q. How can molecular modeling elucidate the environmental fate of this compound, particularly its adsorption on indoor surfaces?
- Methodological Answer : Use hybrid QSAR/Monte Carlo simulations to predict partition coefficients (e.g., log) between air and surfaces. Experimental validation:
- Microscopy : Apply SEM-EDS or AFM to quantify adsorption on materials like drywall or PVC .
- Reactivity studies : Expose the compound to UV light or ozone in controlled chambers and track degradation products via LC-HRMS.
- Data integration : Compare computational predictions (e.g., COSMOtherm) with empirical adsorption isotherms .
Q. What strategies mitigate isomerization issues during this compound synthesis or storage?
- Methodological Answer :
- Temperature control : Store at –20°C in amber vials to reduce thermal or photochemical isomerization .
- Additive screening : Test radical scavengers (e.g., BHT) or stabilizers (e.g., triethylamine) to suppress undesired rearrangements.
- Chromatographic monitoring : Use chiral columns (e.g., Chiralcel OD-H) to track isomer ratios over time .
Data Analysis & Reporting
Q. How should researchers statistically analyze heterogeneous datasets (e.g., conflicting reactivity or toxicity results)?
- Methodological Answer :
- Meta-analysis : Pool data using random-effects models to account for inter-study variability. Tools like RevMan or R’s
metaforpackage are recommended . - Sensitivity analysis : Identify outliers via Cook’s distance or leverage plots.
- Error propagation : Report uncertainties using error bars or confidence intervals in graphical abstracts .
Q. What protocols ensure rigor in reporting experimental results for this compound studies?
- Methodological Answer : Follow IB Extended Essay guidelines:
- Documentation : Record raw data, calibration curves, and instrument settings (e.g., NMR pulse sequences).
- Terminology : Use IUPAC nomenclature and SI units consistently.
- Critical evaluation : Discuss limitations (e.g., solvent interference in UV-Vis assays) and propose validation steps like spike-recovery tests .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
